N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide
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Description
“N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide” is a compound that belongs to the class of quinazolines . Quinazolines are nitrogen-containing heterocyclic compounds . They are known for their wide range of pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic substitution reaction . The starting material, a triazolo quinazoline, is synthesized from anthranilic acid . It is then reacted with different aryl amines to produce a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like 1H NMR and 13C NMR . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds mainly involve the formation of new bonds through nucleophilic substitution reactions . The reactivity of these compounds can be influenced by the substituents on the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using techniques like melting point determination and NMR spectroscopy . These techniques provide information about the compound’s stability, purity, and structure .Mechanism of Action
While the exact mechanism of action of “N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide” is not specified in the available literature, similar compounds have shown a variety of biological activities. They are known to interact with a variety of enzymes and receptors in the biological system .
Future Directions
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-3-6-18-23-20-16-7-4-5-8-17(16)25(21(28)26(20)24-18)13-19(27)22-14-9-11-15(29-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHOSVBETWQDQ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N5O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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